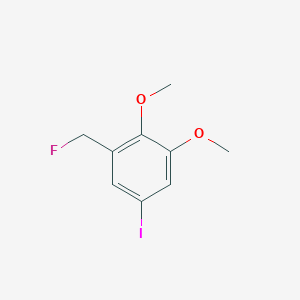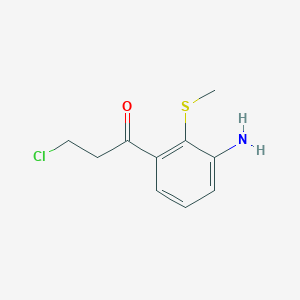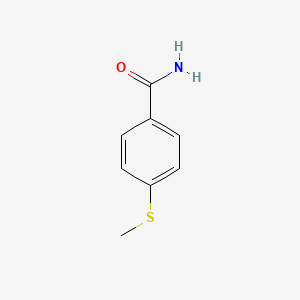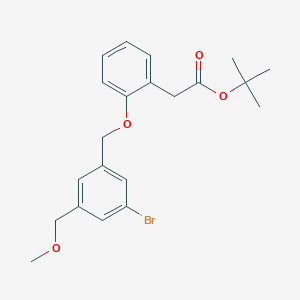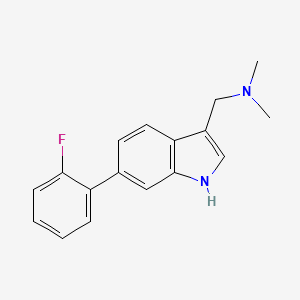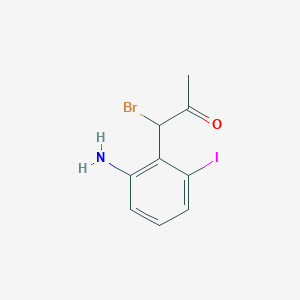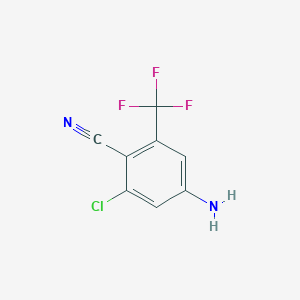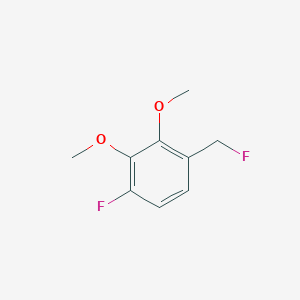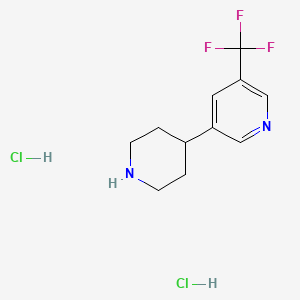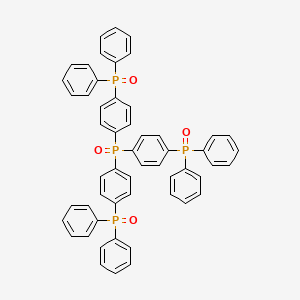
((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) is a complex organophosphorus compound with the molecular formula C54H42O4P4 and a molecular weight of 878.8 g/mol . This compound is known for its unique structure, which includes multiple phosphine oxide groups, making it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) typically involves the reaction of phosphine derivatives with benzene-based compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides with higher oxidation states, while reduction reactions may produce simpler phosphine compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks. It is also employed in catalysis, where it acts as a catalyst or co-catalyst in various organic reactions .
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. It is also investigated for its role in imaging and diagnostic applications .
Industry
Industrially, ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mecanismo De Acción
The mechanism by which ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) exerts its effects involves its ability to interact with various molecular targets through coordination bonds. The phosphine oxide groups can form stable complexes with metal ions, facilitating catalytic processes and enhancing the stability of the resulting compounds . The pathways involved often include coordination chemistry and redox reactions, which are crucial for its applications in catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine oxide: A simpler phosphine oxide with similar coordination properties but fewer functional groups.
Tris(diphenylphosphino)methane: Another phosphine derivative with different structural features and reactivity.
Bis(diphenylphosphino)ethane: A bidentate ligand with distinct coordination behavior compared to ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide).
Uniqueness
((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) stands out due to its multiple phosphine oxide groups, which provide enhanced coordination capabilities and reactivity. This makes it a versatile compound in various chemical and industrial applications, offering unique advantages over simpler phosphine derivatives .
Propiedades
Fórmula molecular |
C54H42O4P4 |
|---|---|
Peso molecular |
878.8 g/mol |
Nombre IUPAC |
1-bis(4-diphenylphosphorylphenyl)phosphoryl-4-diphenylphosphorylbenzene |
InChI |
InChI=1S/C54H42O4P4/c55-59(43-19-7-1-8-20-43,44-21-9-2-10-22-44)49-31-37-52(38-32-49)62(58,53-39-33-50(34-40-53)60(56,45-23-11-3-12-24-45)46-25-13-4-14-26-46)54-41-35-51(36-42-54)61(57,47-27-15-5-16-28-47)48-29-17-6-18-30-48/h1-42H |
Clave InChI |
QRTAVXUHCOSWGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)P(=O)(C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)P(=O)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


